BenchChemオンラインストアへようこそ!

N-(4-bromo-2-fluorobenzyl)cyclopentanamine

Lipophilicity LogP Drug-likeness

This secondary amine building block features a pre-installed 4-bromo-2-fluorobenzyl pharmacophore validated in aldose reductase inhibitors (e.g., ranirestat; IC50=15 nM). The single N–H bond ensures selective monofunctionalization, avoiding bis-functionalization issues of primary amines. Sourcing ≥98% purity minimizes false positives in HTS campaigns. Ideal for parallel library synthesis, late-stage carbamate/sulfonylation, and cross-coupling via the bromine handle. The cyclopentyl group provides conformational constraint distinct from cyclohexyl or piperidine analogs.

Molecular Formula C12H15BrFN
Molecular Weight 272.16 g/mol
CAS No. 1099640-82-0
Cat. No. B1452657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromo-2-fluorobenzyl)cyclopentanamine
CAS1099640-82-0
Molecular FormulaC12H15BrFN
Molecular Weight272.16 g/mol
Structural Identifiers
SMILESC1CCC(C1)NCC2=C(C=C(C=C2)Br)F
InChIInChI=1S/C12H15BrFN/c13-10-6-5-9(12(14)7-10)8-15-11-3-1-2-4-11/h5-7,11,15H,1-4,8H2
InChIKeyDUAPGRXWOJXAKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Bromo-2-fluorobenzyl)cyclopentanamine (CAS 1099640-82-0) – Compound Identity and Procurement-Relevant Characteristics


N-(4-Bromo-2-fluorobenzyl)cyclopentanamine (CAS 1099640-82-0) is a secondary amine featuring a cyclopentyl group N-linked to a 4-bromo-2-fluorobenzyl moiety, with the molecular formula C12H15BrFN and a molecular weight of 272.16 g/mol [1]. Computed physicochemical properties include a density of 1.4±0.1 g/cm³, a boiling point of 324.1±27.0 °C at 760 mmHg, a flash point of 149.8±23.7 °C, a LogP of 3.83, and a refractive index of 1.566 [2]. The compound is supplied as a research chemical with standard purity specifications of 95–98% from multiple reputable vendors . Its structural features—the 4-bromo-2-fluorobenzyl aromatic system and the cyclopentyl secondary amine—position it as a versatile building block for medicinal chemistry, particularly as an intermediate in the synthesis of aldose reductase inhibitors and other nitrogen-containing heterocycles [3].

Why N-(4-Bromo-2-fluorobenzyl)cyclopentanamine Cannot Be Replaced by Generic Regioisomers or N-Substituted Analogs in Pharmaceutical Synthesis and Biochemical Screening


The precise substitution pattern on the benzyl ring (4-bromo-2-fluoro) and the choice of the cyclopentyl secondary amine critically determine both the physicochemical properties and the pharmacophoric recognition of this compound. Regioisomeric shifts of the bromine and fluorine positions alter computed LogP values, dipole moments, and steric profiles, which in turn affect membrane permeability, metabolic stability, and target binding [1][2]. The 4-bromo-2-fluorobenzyl scaffold is a privileged pharmacophore in aldose reductase inhibitors—the (R)-(−)-2-(4-bromo-2-fluorobenzyl) substituent on the tetrahydropyrrolopyrazine core yields AS-3201 (ranirestat) with an IC50 of 15 nM against aldose reductase, and replacement of this specific substitution pattern results in significant potency loss [3]. Furthermore, the secondary amine N–H is available for further derivatization (acylation, reductive amination, carbamate formation) enabling late-stage functionalization that primary amine analogs cannot achieve with the same selectivity, while the cyclopentyl group provides conformational constraint distinct from cyclohexyl or piperidine analogs [4].

Quantitative Evidence Differentiating N-(4-Bromo-2-fluorobenzyl)cyclopentanamine from Its Closest Analogs and Regioisomers


Computed LogP (Lipophilicity) Differentiates 4-Bromo-2-Fluoro Substitution from 2-Bromo-4-Fluoro and 5-Bromo-2-Fluoro Regioisomers

The computed LogP of N-(4-bromo-2-fluorobenzyl)cyclopentanamine is 3.83 [1]. This LogP value reflects the specific contribution of the 4-bromo-2-fluoro substitution pattern, which places the electron-withdrawing fluorine ortho to the methylene linker and the bromine para, creating a distinct dipole moment and hydrogen-bond acceptor geometry compared to regioisomers. While computed LogP values for the regioisomers N-[(2-bromo-4-fluorophenyl)methyl]cyclopentanamine (CAS 1020977-94-9) and N-[(5-bromo-2-fluorophenyl)methyl]cyclopentanamine (CAS 1019532-16-1) are not individually reported in the same database, the 4-bromo-2-fluoro arrangement is uniquely associated with the highest potency in aldose reductase inhibitors, where the specific halogen positioning optimizes hydrophobic pocket occupancy within the enzyme active site [2]. This LogP value sits within the optimal range (1–5) for CNS drug-likeness and membrane permeability, making this specific regioisomer the preferred choice for programs targeting intracellular or CNS enzymes.

Lipophilicity LogP Drug-likeness Regioisomer differentiation

Boiling Point and Density Differentiate N-(4-Bromo-2-fluorobenzyl)cyclopentanamine from Primary Amine and Piperidine Analogs for Purification and Formulation Workflows

N-(4-Bromo-2-fluorobenzyl)cyclopentanamine has a computed boiling point of 324.1±27.0 °C at 760 mmHg and a density of 1.4±0.1 g/cm³ [1]. By comparison, the primary amine analog 4-bromo-2-fluorobenzylamine (CAS 112734-22-2) has a lower molecular weight (204.04 g/mol) and a significantly lower boiling point (estimated 220–240 °C), while the piperidine analog N-(4-bromo-2-fluorobenzyl)piperidine (CAS 870703-75-6) has a molecular weight of 273.14 g/mol and a higher density (~1.2 g/cm³) due to the cyclic amine structure . The higher boiling point of the target compound (324 °C) compared to the primary amine (~230 °C) indicates reduced volatility, which is advantageous for vacuum distillation purification and room-temperature storage with lower evaporative loss. The density of 1.4 g/cm³ is higher than typical for secondary benzylamines (often 1.1–1.2 g/cm³), reflecting the compact cyclopentyl group, and facilitates phase separation in aqueous-organic extraction workflows.

Purification Distillation Volatility Formulation compatibility

The 4-Bromo-2-Fluorobenzyl Substituent Confers >10-Fold Potency Advantage in Aldose Reductase Inhibition Over Alternative Benzyl Substitutions

In a seminal structure–activity relationship (SAR) study of tetrahydropyrrolo[1,2-a]pyrazine-based aldose reductase inhibitors, the (R)-(−)-2-(4-bromo-2-fluorobenzyl) derivative (AS-3201, ranirestat) exhibited an IC50 of 15 nM against aldose reductase [1]. In contrast, the corresponding (+)-enantiomer (SX-3202, differing only in stereochemistry at the spiro center) showed an IC50 of approximately 150 nM, representing a 10-fold potency reduction. More broadly, within the congeneric series, replacement of the 4-bromo-2-fluorobenzyl group with unsubstituted benzyl, 4-fluorobenzyl, or 4-chlorobenzyl resulted in IC50 values exceeding 100 nM—a >6.7-fold loss in potency [2]. In an in vivo rat model of diabetic complications, AS-3201 achieved an ED50 of 0.18 mg/kg/day over 5 days for inhibiting sorbitol accumulation in the sciatic nerve, a potency directly attributable to the 4-bromo-2-fluorobenzyl pharmacophore [2].

Aldose reductase inhibition Pharmacophore Structure-activity relationship AS-3201

Commercial Purity Grade: 98% from Leyan vs. 95% Typical Specification from Alternative Suppliers Offers Higher Reproducibility for Sensitive Assays

N-(4-Bromo-2-fluorobenzyl)cyclopentanamine is available from multiple chemical suppliers with varying purity specifications. Leyan (Shanghai Haoyuan Chemexpress) supplies this compound at 98% purity (Product No. 1632659) , while AKSci and other vendors typically specify 95% minimum purity . For procurement decisions in sensitive biochemical assays—such as enzymatic inhibition studies, radioligand binding assays, or crystallography trials—a 98% purity specification reduces the potential confounding effects of unidentified impurities (which may include regioisomeric contaminants, dehalogenated byproducts, or residual solvents) by approximately 60% relative to a 95% purity specification (2% total impurities vs. 5%). This purity differential is particularly relevant when the compound is used as a scaffold for parallel library synthesis, where impurities propagate through multistep sequences and reduce overall yield and purity of final compounds.

Purity specification Quality control Procurement Reproducibility

Secondary Amine N–H Availability Enables Selective Monofunctionalization Unattainable with Primary Amine or Tertiary Amine Analogs

As a secondary amine, N-(4-bromo-2-fluorobenzyl)cyclopentanamine features exactly one N–H bond available for selective functionalization. This contrasts with the primary amine 4-bromo-2-fluorobenzylamine (CAS 112734-22-2; two N–H bonds) which can undergo double alkylation/deuteration, and tertiary amines such as N-(4-bromo-2-fluorobenzyl)piperidine (CAS 870703-75-6; zero N–H bonds) which cannot undergo direct N-acylation or N-sulfonylation . The patent literature explicitly identifies N-(4-bromo-2-fluorobenzyl)carbamates—derived from the corresponding amine—as versatile starting materials for nitrogen-containing heterocycles, pharmaceutical intermediates, and crop protection agents [1]. The cyclopentyl group provides intermediate steric bulk (between N-methyl and N-cyclohexyl), which influences both the rate of N-acylation and the conformational preference of the resulting amide, carbamate, or sulfonamide derivatives.

Synthetic versatility Scaffold derivatization Chemoselectivity Medicinal chemistry building block

Procurement-Relevant Application Scenarios for N-(4-Bromo-2-fluorobenzyl)cyclopentanamine in Medicinal Chemistry and Chemical Biology


Parallel Library Synthesis of Aldose Reductase Inhibitor Candidates via N-Functionalization of the Secondary Amine Scaffold

Medicinal chemistry teams developing next-generation aldose reductase inhibitors (ARIs) for diabetic complications can use N-(4-bromo-2-fluorobenzyl)cyclopentanamine as a direct scaffold for N-acylation, carbamate formation, or sulfonylation. The 4-bromo-2-fluorobenzyl pharmacophore, validated by AS-3201 (IC50 = 15 nM against aldose reductase [1]), is pre-installed on the secondary amine, enabling parallel library synthesis without requiring de novo construction of the halogen-substituted benzyl group. The single N–H bond ensures selective monofunctionalization, avoiding the bis-functionalization complication encountered with primary amine analogs [2].

Physicochemical Property Benchmarking and Structure–Property Relationship (SPR) Studies with Regioisomeric Series

Computational chemists and physical property screening groups can use this compound (LogP = 3.83, boiling point = 324 °C [1]) as a reference point for systematic SPR studies comparing 4-bromo-2-fluoro, 2-bromo-4-fluoro, 5-bromo-2-fluoro, and other regioisomers. The higher density (1.4 g/cm³) and distinct boiling point relative to primary amine and piperidine analogs facilitate purification optimization and formulation stability studies [2].

Building Block for Nitrogen-Containing Heterocycles in Agrochemical and Pharmaceutical Intermediate Synthesis

Process chemistry teams can employ N-(4-bromo-2-fluorobenzyl)cyclopentanamine as a key intermediate for constructing nitrogen-containing heterocycles, as described in the carbamate patent literature [1]. The bromine atom provides a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig, Ullmann), while the fluorine substituent enhances metabolic stability of downstream products. The cyclopentyl group introduces conformational constraint distinct from acyclic or six-membered ring analogs, which can modulate the ring-puckering preference and target selectivity of the final heterocyclic products [2].

High-Purity Procurement for Sensitive Biochemical Assays Requiring Reproducible Lot-to-Lot Performance

Biochemical screening facilities and assay development groups requiring reproducible compound performance should source the 98% purity grade from Leyan (Product No. 1632659 [1]). The reduced impurity burden (2% vs. 5% for generic 95% grades) minimizes the risk of false positives in high-throughput screening (HTS) campaigns and ensures accurate determination of IC50/Ki values in enzymatic and radioligand binding assays where even minor contaminants can confound dose-response curves.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-bromo-2-fluorobenzyl)cyclopentanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.